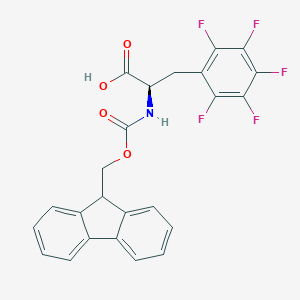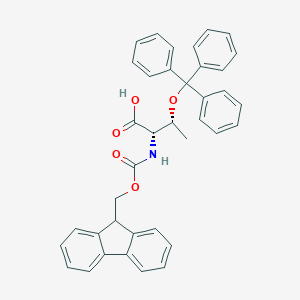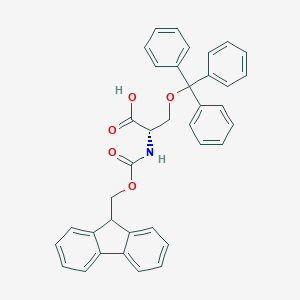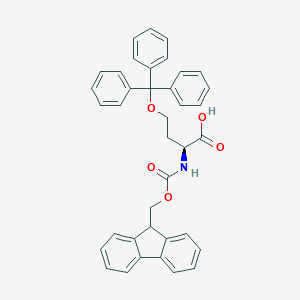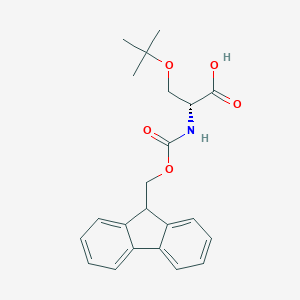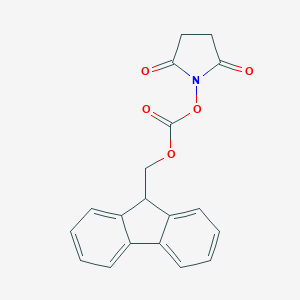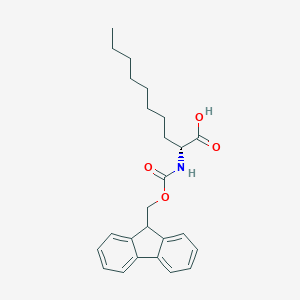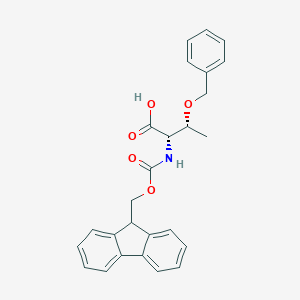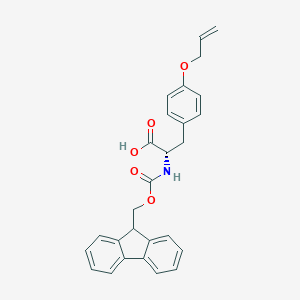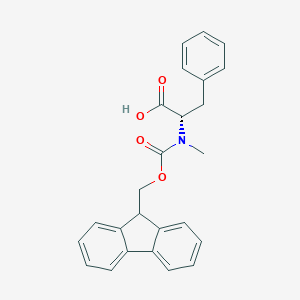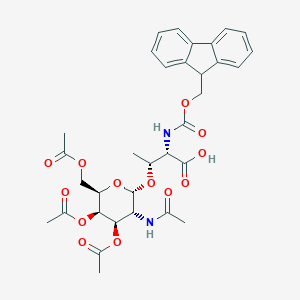
Fmoc-thr(galnac(AC)3-alpha-D)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-thr(galnac(AC)3-alpha-D)-OH: is a synthetic compound used primarily in the field of biochemistry and molecular biology. It is a derivative of threonine, an amino acid, and is modified with a galactosamine moiety that is acetylated. The compound is often used in peptide synthesis and glycosylation studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-thr(galnac(AC)3-alpha-D)-OH typically involves multiple steps. The process begins with the protection of the threonine amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. The galactosamine moiety is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-thr(galnac(AC)3-alpha-D)-OH can undergo oxidation reactions, particularly at the hydroxyl groups of the galactosamine moiety.
Reduction: The compound can be reduced to remove the acetyl groups, revealing the free hydroxyl groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the galactosamine moiety.
Reduction: Deacetylated forms of the compound.
Substitution: Free threonine derivatives ready for further modification.
Scientific Research Applications
Chemistry: Fmoc-thr(galnac(AC)3-alpha-D)-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions. It is also used in the development of new synthetic methodologies for peptide and glycopeptide synthesis.
Biology: In biological research, the compound is used to study glycosylation processes, which are critical for protein folding, stability, and function. It is also used in the development of glycopeptide-based vaccines and therapeutics.
Medicine: this compound has potential applications in drug development, particularly in the design of glycopeptide drugs that can target specific biological pathways. It is also used in the study of disease mechanisms involving glycosylation abnormalities.
Industry: In the pharmaceutical industry, the compound is used in the synthesis of complex glycopeptides for therapeutic applications. It is also used in the development of diagnostic tools and assays for detecting glycosylation patterns in biological samples.
Mechanism of Action
The mechanism of action of Fmoc-thr(galnac(AC)3-alpha-D)-OH involves its incorporation into peptides and proteins through glycosylation reactions. The galactosamine moiety interacts with specific enzymes and receptors, influencing protein folding and stability. The acetyl groups protect the hydroxyl groups during synthesis, ensuring the correct structure and function of the final product.
Comparison with Similar Compounds
Fmoc-thr(galnac(AC)2-alpha-D)-OH: Similar structure but with fewer acetyl groups.
Fmoc-thr(galnac(AC)3-beta-D)-OH: Similar structure but with a different stereochemistry at the galactosamine moiety.
Fmoc-ser(galnac(AC)3-alpha-D)-OH: Similar structure but with serine instead of threonine.
Uniqueness: Fmoc-thr(galnac(AC)3-alpha-D)-OH is unique due to its specific combination of threonine and a fully acetylated galactosamine moiety. This structure provides distinct properties that are valuable in glycopeptide synthesis and glycosylation studies. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a versatile tool in scientific research.
Properties
IUPAC Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
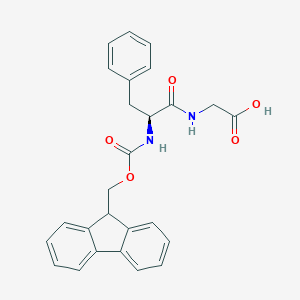
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
